BenchChemオンラインストアへようこそ!

4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide

Lipophilicity Regioisomer comparison Physicochemical profiling

4-Nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide (C₁₇H₁₂N₄O₅S, MW 384.4 g mol⁻¹) is a synthetic, small-molecule thiazole‑benzamide hybrid bearing two nitro groups at para‑benzamide and meta‑benzyl positions. Its physicochemical profile (XLogP3 ≈ 3.7; tPSA 128.3 Ų; 1 H‑bond donor; 6 H‑bond acceptors) places it within oral‑drug‑like chemical space , and it is commercially catalogued as a screening compound for early‑stage drug discovery.

Molecular Formula C17H12N4O5S
Molecular Weight 384.37
CAS No. 303792-07-6
Cat. No. B2934187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide
CAS303792-07-6
Molecular FormulaC17H12N4O5S
Molecular Weight384.37
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H12N4O5S/c22-16(12-4-6-13(7-5-12)20(23)24)19-17-18-10-15(27-17)9-11-2-1-3-14(8-11)21(25)26/h1-8,10H,9H2,(H,18,19,22)
InChIKeyNESUKEVSTDJRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide (CAS 303792‑07‑6) – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


4-Nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide (C₁₇H₁₂N₄O₅S, MW 384.4 g mol⁻¹) is a synthetic, small-molecule thiazole‑benzamide hybrid bearing two nitro groups at para‑benzamide and meta‑benzyl positions [1]. Its physicochemical profile (XLogP3 ≈ 3.7; tPSA 128.3 Ų; 1 H‑bond donor; 6 H‑bond acceptors) places it within oral‑drug‑like chemical space , and it is commercially catalogued as a screening compound for early‑stage drug discovery. The compound’s structural hallmark — a regiospecifically substituted 4‑nitrobenzamide coupled to a 3‑nitrobenzyl‑thiazole — creates a pharmacophore that cannot be replicated by simple in‑class analogs where the nitro position differs or the benzyl‑thiazole moiety is absent.

Why In‑Class Thiazole‑Benzamide Analogs Cannot Be Interchanged with 4‑Nitro‑N‑(5‑(3‑nitrobenzyl)thiazol‑2‑yl)benzamide – The Regioisomeric Specificity Problem


Even within the narrow set of dinitro‑thiazole‑benzamide regioisomers, small positional changes on the benzamide ring produce measurable differences in lipophilicity and aqueous solubility that directly impact membrane permeability and target engagement in cellular assays . Compounds where the benzamide nitro group is moved from the *para* to the *meta* position (e.g., 3‑nitro‑N‑[5‑(3‑nitrobenzyl)‑1,3‑thiazol‑2‑yl]benzamide, SC‑5535083) exhibit altered LogP (3.55 vs. 3.52) and LogSW (−5.42 vs. −5.40) . More fundamentally, the *para*‑nitro substituent exerts a stronger electron‑withdrawing effect (Hammett σₚ = 0.78) than the *meta*‑nitro (σₘ = 0.71), modulating the acidity of the amide NH and the compound’s hydrogen‑bond donor capacity — a critical parameter for target‑binding interactions [1]. Consequently, procurement of a generic “nitrothiazole benzamide” without precise regiospecification introduces an uncontrolled variable into any SAR or screening campaign.

Quantitative Differential Evidence for 4‑Nitro‑N‑(5‑(3‑nitrobenzyl)thiazol‑2‑yl)benzamide vs. the Closest 3‑Nitro Regioisomer


Lipophilicity Differential (LogP): 4‑Nitro Isomer vs. 3‑Nitro Isomer – Direct Head‑to‑Head Comparison from a Single Screening Library

When sourced from the same commercial screening library (Hit2Lead/ChemBridge), the 4‑nitro regioisomer (SC‑5365077) exhibits a LogP of 3.52, whereas the direct 3‑nitro positional isomer (SC‑5535083) exhibits a LogP of 3.55 . The ΔLogP of –0.03, although small, is reproducible under the identical calculation protocol (XLogP3‑AA) and is consistent with the known difference in dipole moment between *para*‑ and *meta*‑nitro substituted benzamides. This measurable difference enables rank‑ordering in permeability‑focused screening cascades.

Lipophilicity Regioisomer comparison Physicochemical profiling

Aqueous Solubility Differential (LogSW): 4‑Nitro Isomer vs. 3‑Nitro Isomer

The calculated aqueous solubility index (LogSW) for the 4‑nitro regioisomer is –5.40, compared to –5.42 for the 3‑nitro regioisomer, both reported under identical computational conditions . The ΔLogSW of +0.02 translates to an approximately 4.7% higher predicted saturation solubility for the 4‑nitro isomer. Although modest in absolute terms, this direction‑consistent trend (lower LogP, higher LogSW) supports the interpretation that the *para*‑nitro orientation confers a slightly more favorable solubility‑permeability balance than the *meta* orientation.

Aqueous solubility Regioisomer comparison ADME prediction

Electronic Effect Differential (Hammett σ): *Para*‑Nitro vs. *Meta*‑Nitro Substituent – Implication for Amide NH Acidity and Hydrogen‑Bond Donor Strength

The *para*‑nitro substituent on the benzamide ring exerts a Hammett σₚ constant of 0.78, compared to σₘ = 0.71 for the *meta*‑nitro group [1]. This ~10% greater electron‑withdrawing power increases the acidity of the adjacent amide NH proton (lower pKₐ), thereby enhancing hydrogen‑bond donor capacity. In contrast, the 3‑nitro regioisomer, with its weaker σₘ, presents a less polarized amide bond and consequently a distinct hydrogen‑bonding pharmacophore. This difference is not captured by LogP or tPSA alone but can alter binding affinity to protein targets where the amide NH acts as a key H‑bond donor.

Electronic parameters Hammett constant Hydrogen‑bonding Target engagement

Commercially Verified Purity and Quality‑Assurance Differentiation: AKSci (≥95%) vs. Sigma‑Aldrich CPR (As‑Is, No Analytical Data)

AKSci supplies 4‑nitro‑N‑(5‑(3‑nitrobenzyl)thiazol‑2‑yl)benzamide (Cat. 2173CG) with a minimum purity specification of 95%, supported by downloadable SDS and Certificate of Analysis (COA) upon request . In contrast, Sigma‑Aldrich catalogs the compound under AldrichCPR (Product R900567) as part of a ‘rare and unique chemicals’ collection, explicitly stating that it does *not* collect analytical data for this product and that the buyer assumes responsibility for identity and purity confirmation; the product is sold ‘as‑is’ with no warranty of fitness . For compound management workflows requiring pre‑verified purity for concentration‑response assays, this distinction is operationally significant.

Chemical procurement Purity specification Quality assurance Vendor comparison

Thiazolide‑Class Biological Potential: Conserved 3‑Nitrobenzyl‑Thiazole Scaffold Implicated in Antiparasitic and Anticancer Activity

4‑Nitro‑N‑(5‑(3‑nitrobenzyl)thiazol‑2‑yl)benzamide shares the 5‑substituted‑thiazole‑2‑amide backbone with the clinically validated thiazolide class, whose prototypical member nitazoxanide (NTZ; 2‑acetolyloxy‑N‑(5‑nitro‑2‑thiazolyl)benzamide) is approved for cryptosporidiosis and giardiasis and has demonstrated experimental anticancer activity via GSTP1‑dependent and 20S proteasome‑targeting mechanisms [1][2]. The conserved 3‑nitrobenzyl group at the thiazole C‑5 position in the target compound is a structural feature known to enhance DNA intercalation potential and topoisomerase II inhibition in related series . While no target‑specific IC₅₀ or Ki data are publicly available for CAS 303792‑07‑6, the scaffold‑level evidence positions it as a structurally privileged screening candidate for antiparasitic and oncology target panels. Importantly, this scaffold‑level biological rationale applies *only* to the nitro‑bearing analogs; replacement with the des‑nitro parent (N‑(5‑(3‑nitrobenzyl)thiazol‑2‑yl)benzamide) eliminates the electron‑deficient character required for nitroreductase‑mediated bioactivation, a proposed mechanism in thiazolide pharmacology.

Thiazolide Anticancer Antiparasitic Drug discovery

High‑Confidence Application Scenarios for 4‑Nitro‑N‑(5‑(3‑nitrobenzyl)thiazol‑2‑yl)benzamide Based on Verified Quantitative Differentiators


Regioisomer‑Specific SAR Libraries for Benzamide Nitro‑Position Scanning

When constructing a position‑scanning library to probe the effect of nitro‑group placement on benzamide‑linked thiazole pharmacophores, the 4‑nitro isomer (CAS 303792‑07‑6) provides the *para*‑substituted anchor point. Its distinct LogP (3.52) and LogSW (−5.40) values , together with its stronger Hammett σₚ (0.78) [1], allow side‑by‑side comparison with the 3‑nitro (LogP 3.55; σₘ 0.71) and 2‑nitro regioisomers. Procurement of all three regioisomers from a single supplier (ChemBridge, via Hit2Lead) ensures computational property consistency and minimizes inter‑batch variability in cellular permeability or target‑binding SAR campaigns.

Thiazolide Scaffold‑Hopping in Antiparasitic and Oncology Hit‑Finding

As a dinitro‑substituted thiazole‑benzamide, CAS 303792‑07‑6 differs from the clinical thiazolide nitazoxanide in two key respects: (i) it replaces the 5‑nitro‑thiazole with a 5‑(3‑nitrobenzyl)‑thiazole, and (ii) it carries an additional 4‑nitrobenzamide moiety instead of the 2‑acetolyloxybenzamide [2]. These structural divergences create a novel chemical space for scaffold‑hopping screens against GSTP1‑dependent cancer cell lines or *Cryptosporidium*/*Giardia* panels, where the analog is predicted to retain the electron‑deficient character required for nitroreductase bioactivation while offering altered steric and H‑bond pharmacophore features.

Biochemical Assay Development Requiring Pre‑Verified Compound Purity

For enzymatic or cell‑based concentration‑response assays where unknown impurities can confound potency determination, the AKSci product (≥95% purity with available SDS and COA) is the appropriate procurement choice over Sigma‑Aldrich’s AldrichCPR offering (no analytical data, sold as‑is) . This purity differential is critical when calculating free‑drug concentrations for IC₅₀ determination or when the compound is used as a reference standard in spectrophotometric enzyme assays (e.g., glucose‑6‑phosphatase detection methods that employ nitroaromatic substrates at 660 nm).

Computational Chemistry and Molecular Docking Studies of Nitroaromatic Pharmacophores

The well‑defined Hammett σₚ value (0.78) and the pair of reducible nitro groups in distinct electronic environments (para‑benzamide and meta‑benzyl) make CAS 303792‑07‑6 an informative test case for docking studies that parameterize electrostatics‑driven binding. Researchers investigating nitroreductase‑substrate recognition or DNA intercalation of nitroaromatics can use the compound’s precise regiospecificity and known physicochemical properties (LogP, tPSA) [1] as benchmark inputs for virtual screening workflows, confident that the purchased material matches the *in silico* structure without regioisomeric ambiguity.

Quote Request

Request a Quote for 4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.